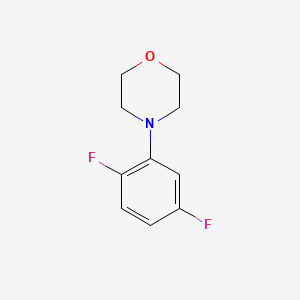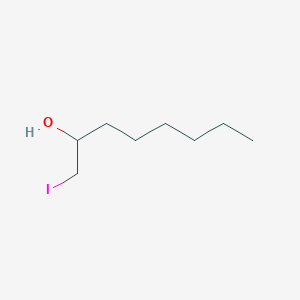
1-Iodo-2-octanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-octanol is an organic compound with the molecular formula C8H17IO. It is a derivative of octanol, where an iodine atom is substituted at the second carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-octanol can be synthesized through several methods. One common approach involves the iodination of 2-octanol. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-octanol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form 2-octanol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted octanols.
- Oxidation reactions produce octanal or 2-octanone.
- Reduction reactions regenerate 2-octanol .
Scientific Research Applications
1-Iodo-2-octanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving the modification of biological molecules and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism by which 1-iodo-2-octanol exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the hydroxyl group undergoes transformation, leading to the formation of different functional groups. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
2-Iodo-1-octanol: Another isomer with the iodine atom at a different position.
1-Bromo-2-octanol: Similar structure with bromine instead of iodine.
1-Chloro-2-octanol: Similar structure with chlorine instead of iodine.
Uniqueness: 1-Iodo-2-octanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it a better leaving group in substitution reactions, enhancing its utility in organic synthesis .
Properties
CAS No. |
35605-16-4 |
|---|---|
Molecular Formula |
C8H17IO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
1-iodooctan-2-ol |
InChI |
InChI=1S/C8H17IO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |
InChI Key |
RPCSNKMYDUVCJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)
![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)
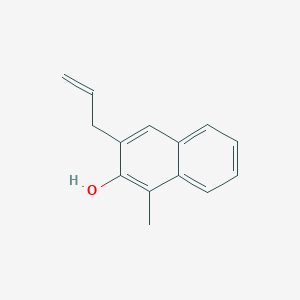
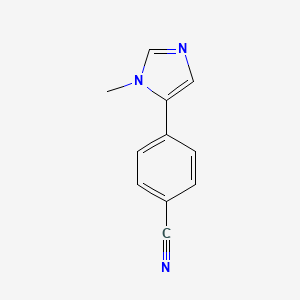
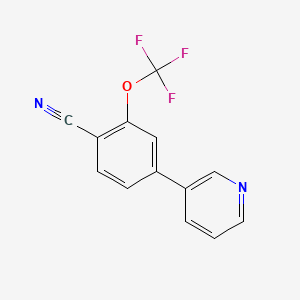
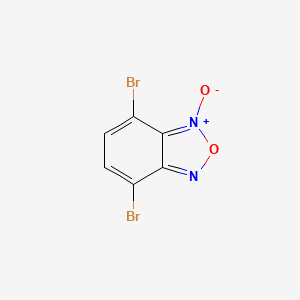
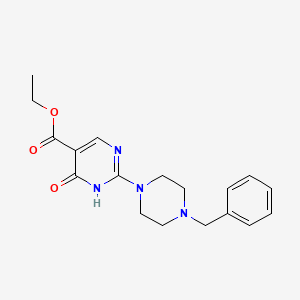
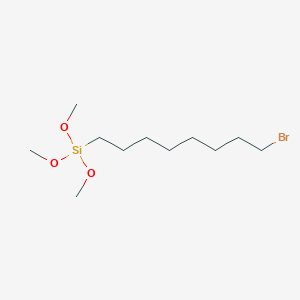
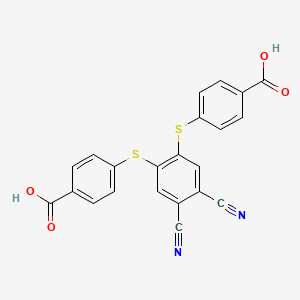
![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)
